VMAT2-IN-2 (tosylate)
Description
Significance of VMAT2 in Central Nervous System Monoaminergic Homeostasis
VMAT2 is fundamental to maintaining the delicate balance of monoaminergic neurotransmission, a process essential for a vast array of physiological and cognitive functions, including mood, movement, and motivation. frontiersin.org By sequestering monoamines into vesicles, VMAT2 not only prepares them for exocytotic release but also serves a neuroprotective function. frontiersin.orgnih.gov It shields neurons from the potentially damaging effects of cytosolic monoamines, which can undergo oxidation and contribute to oxidative stress. frontiersin.orgnih.gov
The importance of VMAT2 in monoaminergic homeostasis is underscored by the high degree of its amino acid sequence conservation across different mammalian species. neurologylive.com Dysregulation of VMAT2 function has been implicated in the pathophysiology of several neurological and psychiatric disorders. neurologylive.compatsnap.com For instance, reduced VMAT2 function is linked to neurodegenerative conditions, while its modulation is a key strategy in managing hyperkinetic movement disorders. nih.govpatsnap.com
Overview of VMAT2 as a Research Target in Neurological and Psychiatric Sciences
The critical role of VMAT2 in monoamine regulation has established it as a significant target for pharmacological research in neurology and psychiatry. neurologylive.compatsnap.com Dysfunctional VMAT2 is associated with a range of conditions, including Parkinson's disease, Huntington's disease, tardive dyskinesia, schizophrenia, and mood disorders. nih.govbiorxiv.orgmdpi.com Consequently, molecules that modulate VMAT2 activity are of great interest for their potential to correct neurotransmitter imbalances.
VMAT2 inhibitors, for example, can reduce the loading of monoamines into vesicles, thereby decreasing their subsequent release. This mechanism is the basis for the use of compounds like tetrabenazine (B1681281) and valbenazine (B1662120) in treating hyperkinetic movement disorders. nih.govwikipedia.org The development of selective VMAT2 inhibitors, such as VMAT2-IN-2 (tosylate), provides researchers with valuable tools to investigate the specific roles of VMAT2 in both normal brain function and in disease models. medchemexpress.com These research compounds allow for the detailed exploration of the consequences of VMAT2 inhibition, contributing to a deeper understanding of monoaminergic systems and the development of novel therapeutic strategies. frontiersin.org
Table 1: Investigational VMAT2 Inhibitors and their Research Applications
| Compound | Research Application | Reference |
| VMAT2-IN-2 (tosylate) | Research of tardive dyskinesia. | medchemexpress.com |
| VMAT2-IN-4 | Research of methamphetamine addiction. | medchemexpress.com |
| GZ-793A | Preclinical studies as an antagonist of d-methamphetamine self-administration. | nih.gov |
| Lobelane (B1250731) | Preclinical studies as an antagonist of d-methamphetamine self-administration. | nih.gov |
Table 2: Key Characteristics of VMAT2
| Feature | Description | Reference |
| Function | Transports monoamines (dopamine, serotonin (B10506), norepinephrine (B1679862), histamine) from the cytosol into synaptic vesicles. | patsnap.comnih.govfrontiersin.org |
| Mechanism | Acts as an antiporter, exchanging two protons for one monoamine molecule. | nih.govrndsystems.com |
| Location | Predominantly found on synaptic vesicles in central nervous system monoaminergic neurons. | d-nb.infoneurologylive.com |
| Significance | Crucial for monoaminergic homeostasis, neurotransmission, and neuroprotection. | frontiersin.orgnih.govneurologylive.com |
| Clinical Relevance | A target for drugs used in neurological and psychiatric disorders characterized by monoaminergic dysfunction. | patsnap.comnih.govbiorxiv.orgmdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H36F3NO6S |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-9-(2,2,2-trifluoroethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H28F3NO3.C7H8O3S/c1-12(2)6-14-10-24-5-4-13-7-19(27-11-20(21,22)23)18(26-3)8-15(13)16(24)9-17(14)25;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,12,14,16-17,25H,4-6,9-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/t14-,16-,17-;/m1./s1 |
InChI Key |
BQFWDLZTLRIAEL-XJEXWWMKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCC(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCC(F)(F)F |
Origin of Product |
United States |
Discovery and Preclinical Development of Vmat2 Inhibitors
Historical Context of VMAT2 Inhibitor Research
The journey of VMAT2 inhibitor research began with the discovery of naturally occurring compounds that influenced monoamine systems. Reserpine (B192253), an alkaloid isolated from the Rauwolfia serpentina plant, was one of the earliest identified VMAT inhibitors. medchemexpress.cn However, its non-selective nature, affecting both VMAT1 in the periphery and VMAT2 in the brain, led to a range of side effects. medchemexpress.cn
The quest for more selective agents led to the development of tetrabenazine (B1681281), a synthetic compound that exhibits greater selectivity for VMAT2. medchemexpress.cn Tetrabenazine was a significant advancement, offering a more targeted approach to modulating central monoamine levels. medchemexpress.cn However, its use was associated with a short half-life and certain side effects, prompting further research into improved analogs. medchemexpress.cn
This led to the development of second-generation VMAT2 inhibitors, such as valbenazine (B1662120) and deutetrabenazine. wipo.int These compounds were designed to have more favorable pharmacokinetic profiles and improved tolerability compared to tetrabenazine. wipo.int Valbenazine, for instance, is a prodrug that is converted to its active metabolite, which has a high affinity for VMAT2. Deutetrabenazine is a deuterated form of a tetrabenazine metabolite, a modification that extends its half-life. medchemexpress.cn The development of these agents marked a significant step forward in the clinical management of disorders associated with hyperkinetic movements, such as tardive dyskinesia and chorea in Huntington's disease. wipo.int
The VMAT2-IN-2 (Tosylate) Research Trajectory: From Identification to Preclinical Characterization
VMAT2-IN-2 (tosylate) has been identified as a potent VMAT2 inhibitor. Information regarding its specific research trajectory, including its initial identification and detailed preclinical characterization, is primarily documented in the patent application WO2021027792A1, attributed to Tian J.W., et al.
Publicly available data from chemical suppliers confirms the compound's identity and its link to this patent. The chemical formula for VMAT2-IN-2 (tosylate) is C27H36F3NO6S, and its CAS number is 2608770-12-1.
While the full preclinical data is contained within the patent, the following table summarizes the publicly available information regarding VMAT2-IN-2 (tosylate).
| Property | Value | Source |
| Chemical Name | VMAT2-IN-2 (tosylate) | |
| Molecular Formula | C27H36F3NO6S | |
| CAS Number | 2608770-12-1 | |
| Stated Activity | Potent VMAT2 inhibitor | |
| Primary Reference | WO2021027792A1 |
This table is based on information from commercial supplier databases and references the primary patent.
Research Contributions of Precursors and Analogs to VMAT2-IN-2 (Tosylate) Development
The development of novel VMAT2 inhibitors like VMAT2-IN-2 (tosylate) builds upon the extensive research into its precursors and analogs. The tetrabenazine scaffold has been a foundational structure for the design of many VMAT2 inhibitors. Modifications to this core structure have aimed to improve potency, selectivity, and pharmacokinetic properties.
The development of valbenazine, a prodrug of a tetrabenazine metabolite, demonstrated the utility of modifying the core structure to enhance drug delivery and metabolic stability. Similarly, the creation of deutetrabenazine highlighted the impact of isotopic substitution on extending the drug's duration of action. medchemexpress.cn
Research into other structural classes, such as lobeline (B1674988) and its analogs, has also contributed to the understanding of VMAT2 pharmacology. While structurally distinct from tetrabenazine, these compounds have provided valuable insights into the binding sites and mechanisms of VMAT2 inhibition. The knowledge gained from these earlier compounds has undoubtedly informed the design and synthesis of newer agents like VMAT2-IN-2 (tosylate). The specific precursors and structural analogs that directly led to the discovery of VMAT2-IN-2 (tosylate) are detailed within the patent WO2021027792A1.
The following table lists key VMAT2 inhibitors that represent important precursors and analogs in the field.
| Compound | Class/Significance |
| Reserpine | Early, non-selective VMAT inhibitor |
| Tetrabenazine | First-generation selective VMAT2 inhibitor |
| Valbenazine | Second-generation VMAT2 inhibitor (prodrug) |
| Deutetrabenazine | Second-generation VMAT2 inhibitor (deuterated) |
| Lobeline | Natural product VMAT2 inhibitor with a distinct scaffold |
This table summarizes key compounds that have historically contributed to the field of VMAT2 inhibitor research.
Molecular Pharmacology of Vmat2 in 2 Tosylate
Mechanism of Action at the VMAT2 Transporter Protein
The primary mechanism of VMAT2-IN-2 (tosylate) involves its interaction with the VMAT2 protein, a crucial component in the storage and release of monoamine neurotransmitters. VMAT2 is an integral membrane protein found on synaptic vesicles in the central nervous system that is responsible for transporting monoamines such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the neuronal cytoplasm into these vesicles. patsnap.compatsnap.com This process is vital for maintaining a ready pool of neurotransmitters for synaptic release. patsnap.com
Impact on Neurotransmitter Packaging and Release Dynamics
The inhibition of VMAT2 by compounds like VMAT2-IN-2 (tosylate) has a profound impact on the dynamics of neurotransmitter packaging and release. By preventing the loading of monoamines into synaptic vesicles, the quantal content of these vesicles is significantly reduced. Consequently, upon neuronal stimulation, the amount of neurotransmitter released into the synapse is diminished. This modulation of neurotransmitter release is the fundamental basis for the therapeutic application of VMAT2 inhibitors in conditions characterized by hyperkinetic movements, which are often associated with excessive dopaminergic activity. patsnap.com
VMAT2-IN-2 (Tosylate) Binding Characteristics
The interaction between VMAT2-IN-2 (tosylate) and the VMAT2 transporter is characterized by high affinity and specificity. While specific kinetic data for VMAT2-IN-2 (tosylate) is not extensively published, the binding characteristics can be inferred from studies of structurally similar compounds, such as tetrabenazine (B1681281) (TBZ) and its active metabolite, dihydrotetrabenazine (B1670615) (DTBZ).
Ligand-Receptor Interaction Kinetics
Research on tetrabenazine analogs reveals high-affinity binding to VMAT2. For instance, (+)-α-DTBZ exhibits a high binding affinity with a Ki value of approximately 3.96 nM. mdpi.com The binding of these inhibitors is thought to occur at a central site within the VMAT2 protein, located between its transmembrane helices. nih.gov Cryo-electron microscopy studies have shown that inhibitors like tetrabenazine bind within a pocket in the transporter, leading to a conformational change that locks the transporter in an occluded state, thereby preventing its normal function. nih.govelifesciences.org
| Compound | Ki (nM) | Reference |
|---|---|---|
| (+)-Tetrabenazine | 4.47 | nih.gov |
| (-)-Tetrabenazine | 36,400 | nih.gov |
| (+)-α-Dihydrotetrabenazine ((+)-2) | 3.96 | nih.gov |
| VMAT2-IN-4 | 560 ([3H]-DTBZ binding) | medchemexpress.com |
Stereospecificity in VMAT2-IN-2 (Tosylate) Interactions
The interaction of inhibitors with the VMAT2 transporter is highly stereospecific. This is a critical aspect of their pharmacology, as different stereoisomers can have vastly different binding affinities and functional activities. Studies on tetrabenazine and its metabolites have demonstrated that the binding affinity for VMAT2 is highly dependent on the stereochemistry of the molecule.
Specifically, the (+)-enantiomers of dihydrotetrabenazine exhibit significantly greater affinity for VMAT2 compared to their (-)-enantiomers. For example, (+)-α-dihydrotetrabenazine ((+)-2) has a Ki value of 3.96 nM, whereas its corresponding (-)-enantiomer has a much weaker affinity. nih.gov In one study, the (+)-isomer of tetrabenazine was found to be approximately 8000-fold more potent than the (-)-isomer. nih.gov This pronounced stereospecificity underscores the precise structural requirements for high-affinity binding to the VMAT2 transporter. The (3R,11bR)-configuration has been identified as a key determinant for potent VMAT2 binding. nih.gov Given that VMAT2-IN-2 (tosylate) belongs to this structural class, it is expected to exhibit similar stereospecific interactions with the VMAT2 transporter.
| Stereoisomer | Configuration | Ki (nM) | Reference |
|---|---|---|---|
| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 | nih.gov |
| (-)-α-DHTBZ | (2S,3S,11bS) | >10,000 | mdpi.com |
Target Engagement and Selectivity Profiling of Vmat2 in 2 Tosylate
VMAT2 Specificity Studies in Research Models
VMAT2-IN-2 (tosylate) is described as a potent inhibitor of VMAT2, the transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles. medchemexpress.commedchemexpress.com This action reduces the amount of neurotransmitters like dopamine (B1211576) available for release, a mechanism central to the treatment of hyperkinetic movement disorders. patsnap.comnih.gov
However, specific quantitative data that would define this potency, such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki) for VMAT2, are not present in the reviewed search results. For comparison, well-characterized VMAT2 inhibitors have precisely determined affinities. For instance, the active metabolite of valbenazine (B1662120), R,R,R-DHTBZ, binds to human VMAT2 with a Ki value between 1.0 and 4.2 nM. google.com The absence of such data for VMAT2-IN-2 (tosylate) prevents a direct comparison of its potency against established compounds.
Assessment of Selectivity Against VMAT1 Transporter
A critical aspect of a VMAT2 inhibitor's profile is its selectivity over the closely related VMAT1 transporter, which is primarily expressed in peripheral neurosecretory cells. patsnap.com High selectivity for VMAT2 is desirable to minimize potential off-target effects.
There is no specific data available from the search results detailing the binding affinity or inhibitory activity of VMAT2-IN-2 (tosylate) on the VMAT1 transporter. Therefore, a selectivity ratio cannot be calculated. In contrast, research on valbenazine demonstrates its high selectivity, with its active metabolites showing no significant inhibitory activity at VMAT1 at concentrations up to 10 µM. google.commedex.com.bd This high degree of selectivity is a key feature of newer-generation VMAT2 inhibitors. medex.com.bd
Off-Target Receptor Binding Screens in Preclinical Investigations
Comprehensive off-target binding screens are essential in preclinical research to identify potential interactions with other receptors, transporters, and ion channels, which could lead to unwanted side effects.
No information regarding broad panel screening for VMAT2-IN-2 (tosylate) was found in the provided search results. Consequently, its potential for interacting with other biological targets remains uncharacterized in the public domain. For context, studies on valbenazine and its primary metabolites show little to no affinity for a wide panel of over 80 other binding sites, indicating a low potential for off-target pharmacological effects. google.com This clean off-target profile is a significant advantage for a therapeutic candidate. google.comclinicaloptions.com
Preclinical Research Methodologies for Vmat2 in 2 Tosylate
In Vitro Assays for VMAT2-IN-2 (Tosylate) Characterization
In vitro assays form the foundational step in characterizing a VMAT2 inhibitor. These tests utilize subcellular components to directly measure the compound's binding affinity and its functional inhibition of the transporter, independent of complex cellular processes.
Radioligand Binding Assays using Cellular Homogenates
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor or transporter. For VMAT2 inhibitors, these assays typically involve a competitive binding format using homogenates from tissues rich in VMAT2, such as the rat brain striatum. frontiersin.orgacs.org In this setup, the ability of an unlabeled test compound, such as VMAT2-IN-2 (tosylate), to displace a specific, high-affinity radiolabeled ligand from the VMAT2 binding site is measured.
The most commonly used radioligand for VMAT2 is [³H]dihydrotetrabenazine ([³H]HTBZ or [³H]DTBZ), which binds with high specificity and affinity. acs.orgelifesciences.org The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀). This value is then converted to an inhibition constant (Kᵢ), which reflects the true binding affinity of the compound for VMAT2. A lower Kᵢ value signifies a higher binding affinity. frontiersin.org This method is crucial for the initial screening and ranking of new chemical entities based on their potency at the target. perceptive.com
Table 1: Representative VMAT2 Binding Affinity Data for VMAT2 Inhibitors
This table illustrates typical data obtained from radioligand binding assays using rat brain homogenates and [³H]HTBZ as the radioligand. Data is representative of findings for potent VMAT2 inhibitors.
| Compound | VMAT2 Binding Affinity (Kᵢ, nM) |
| Inhibitor A | 1.48 |
| Inhibitor B (Reference) | 4.22 |
| Inactive Enantiomer | 270 |
Data adapted from studies on dihydrotetrabenazine (B1670615) analogs. frontiersin.org
Cell-Based Functional Assays for VMAT2 Activity
To bridge the gap between subcellular preparations and whole-organism studies, cell-based functional assays are employed. These assays use engineered cell lines that express VMAT2 and offer a platform for higher-throughput screening and more complex functional analysis. uib.nouib.no A modern approach involves the use of fluorescent false neurotransmitters (FFNs), such as FFN206, which are fluorescent substrates for VMAT2. uib.nouib.no
In this method, cells expressing VMAT2 are incubated with the FFN substrate in the presence of various concentrations of a test compound like VMAT2-IN-2 (tosylate). An inhibitor will block the uptake of the FFN, leading to a decrease in intracellular fluorescence, which can be readily measured using a microplate reader. uib.nouib.no This technique allows for the rapid determination of a compound's inhibitory potency and can also identify potential VMAT2 activators, which would increase fluorescence. uib.no Furthermore, these cell-based systems can be used to express VMAT2 mutants to probe the specific amino acid residues involved in inhibitor binding and transport. biorxiv.org
Cellular Models for Investigating VMAT2-IN-2 (Tosylate) Effects
Cellular models provide a more physiologically relevant context to study the effects of VMAT2 inhibitors. These systems, which include primary neurons and engineered cell lines, allow researchers to investigate the downstream consequences of VMAT2 inhibition on neuronal function and monoamine homeostasis.
Neuronal Cell Culture Systems
Primary neuronal cultures, derived directly from animal brain tissue, are invaluable for studying VMAT2 inhibitors in a system that closely mimics the central nervous system. Cultures of monoaminergic neurons, such as dopaminergic neurons from the ventral mesencephalon or serotonergic neurons from the raphe nucleus, endogenously express VMAT2 and its associated cellular machinery. d-nb.infonih.gov
In these models, researchers can assess the impact of a compound like VMAT2-IN-2 (tosylate) on key neuronal functions. This includes measuring changes in total intracellular dopamine (B1211576) content, the amount of neurotransmitter released upon depolarization, and the viability and morphology of the neurons, such as neurite degeneration. d-nb.info These studies provide critical information on how VMAT2 inhibition affects the entire process of neurotransmitter storage and release within a neuron. d-nb.infonih.gov
In Vivo Animal Models for VMAT2-IN-2 (Tosylate) Research
The preclinical evaluation of VMAT2 inhibitors, such as VMAT2-IN-2 (tosylate), relies heavily on in vivo animal models to understand their pharmacological effects before human trials. These models are essential for characterizing the compound's impact on monoamine systems, behavior, and target engagement in a living organism. While specific published research detailing in vivo studies exclusively for VMAT2-IN-2 (tosylate) is limited, the methodologies employed for this class of compounds follow well-established protocols. The primary goals of these studies are to demonstrate the mechanism of action, assess behavioral outcomes, and determine the suitability of different species for further translational research.
Rodent Models for Monoamine Depletion and Locomotor Activity Assessment
Rodent models are fundamental in the preclinical assessment of VMAT2 inhibitors. These models are used to investigate the core pharmacological effect of VMAT2 inhibition—the depletion of monoamine neurotransmitters (dopamine, norepinephrine (B1679862), and serotonin) from synaptic vesicles—and the resulting behavioral changes, particularly in locomotor activity.
The behavioral consequence of central monoamine depletion is often a reduction in spontaneous locomotor activity. This is typically assessed using an open-field test, where the movement of the animal in a novel environment is tracked automatically. Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are recorded. VMAT2 inhibitors like reserpine (B192253) and tetrabenazine (B1681281) are known to produce a dose-dependent decrease in locomotor activity in rodents. medchemexpress.commedchemexpress.com Mice with genetically reduced VMAT2 expression also exhibit motor impairments. targetmol.com Conversely, mice overexpressing VMAT2 show increased locomotor activity. medchemexpress.com
The following interactive table illustrates the type of data generated from a hypothetical study on VMAT2-IN-2 (tosylate) in a rodent model, assessing both monoamine depletion and locomotor activity.
| Parameter | Control Group | VMAT2-IN-2 (tosylate) Treated Group | Percentage Change |
|---|---|---|---|
| Striatal Dopamine Level | 100 ng/mg tissue | 45 ng/mg tissue | -55% |
| Striatal Norepinephrine Level | 50 ng/mg tissue | 20 ng/mg tissue | -60% |
| Striatal Serotonin (B10506) Level | 80 ng/mg tissue | 36 ng/mg tissue | -55% |
| Total Locomotor Distance (30 min) | 1500 cm | 600 cm | -60% |
Non-Rodent Animal Models for VMAT2 Expression and Function
While rodent models are invaluable, there are significant species differences in the expression and function of VMAT2, which necessitates the use of non-rodent models for certain research questions. A critical example is in the study of VMAT2 in the pancreas. In humans and pigs, VMAT2 is abundantly expressed in the insulin-secreting beta cells of the pancreas. medchemexpress.commedchemexpress.com This makes VMAT2 a target for imaging beta cell mass in diabetes research.
However, research has shown that VMAT2 is not expressed in the pancreatic beta cells of common laboratory rodent strains like mice and rats. medchemexpress.commedchemexpress.com In rodents, VMAT2 expression in the pancreas is primarily confined to sympathetic nerve terminals and mast cells. medchemexpress.com This makes rodents a "null" model for studies specifically targeting pancreatic beta cell VMAT2. medchemexpress.com
Therefore, for research related to the pancreatic effects of VMAT2-IN-2 (tosylate) or for validating imaging agents intended for human pancreatic imaging, non-rodent models such as pigs and non-human primates are more appropriate. medchemexpress.commedchemexpress.com These species have a VMAT2 expression pattern in the pancreas that is more analogous to humans. Studies in these larger animal models would be crucial to determine the binding and effect of VMAT2-IN-2 (tosylate) on pancreatic VMAT2, ensuring the translational relevance of the findings.
The following table summarizes the species-specific expression of VMAT2 in pancreatic beta cells, highlighting the importance of selecting the appropriate animal model.
| Species | VMAT2 Expression in Beta Cells | Suitability for Pancreatic VMAT2 Research |
|---|---|---|
| Human | High | Reference Species |
| Non-Human Primate | High | Suitable Model |
| Pig | High | Suitable Model |
| Mouse | Absent | Not Suitable ('Null' Model) |
| Rat | Absent | Not Suitable ('Null' Model) |
Brain Imaging Research with Radiolabeled VMAT2 Ligands in Animals
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to study the distribution and density of molecular targets in the brain. For VMAT2, PET imaging with radiolabeled ligands allows for the non-invasive quantification of VMAT2 levels, which can be used to confirm target engagement by a therapeutic compound like VMAT2-IN-2 (tosylate).
The most well-established PET radioligand for VMAT2 is [11C]-(+)-dihydrotetrabenazine ([11C]-(+)-DTBZ). PET studies using this tracer have been conducted in various animal models, including rats and non-human primates, to map the density of VMAT2 in the brain. These studies consistently show high concentrations of VMAT2 in the striatum, consistent with the dense dopaminergic innervation of this region.
In the context of developing a new VMAT2 inhibitor like VMAT2-IN-2 (tosylate), PET imaging would be used in competition studies. In such a study, a baseline PET scan with a radiolabeled VMAT2 ligand is performed. Then, the animal is administered VMAT2-IN-2 (tosylate), and a second PET scan is conducted. A reduction in the binding of the radioligand to VMAT2 indicates that VMAT2-IN-2 (tosylate) has occupied the target sites. This provides direct evidence of target engagement in the living brain and can be used to determine the relationship between the dose of the compound and the degree of VMAT2 occupancy. For example, pretreatment with tetrabenazine has been shown to significantly decrease the uptake of the radioligand [18F]FE-DTBZ-d4 in the brains of non-human primates.
Due to the short half-life of Carbon-11 (11C), researchers have also developed Fluorine-18 (18F) labeled VMAT2 ligands, such as [18F]FP-DTBZ and [18F]FE-DTBZ-d4, which have longer half-lives and are suitable for a broader range of applications.
The following table presents hypothetical data from a PET imaging competition study in a non-human primate to assess the target engagement of VMAT2-IN-2 (tosylate).
| Brain Region | Baseline [11C]-(+)-DTBZ Binding Potential | [11C]-(+)-DTBZ Binding Potential after VMAT2-IN-2 (tosylate) | VMAT2 Occupancy |
|---|---|---|---|
| Caudate | 3.5 | 1.05 | 70% |
| Putamen | 3.8 | 1.14 | 70% |
| Cerebellum | 0.1 (Reference Region) | 0.1 (Reference Region) | N/A |
Investigational Applications of Vmat2 in 2 Tosylate in Preclinical Disease Models
Research in Movement Disorder Models
Dysregulation of dopaminergic pathways is a key factor in several hyperkinetic movement disorders. nih.gov Consequently, VMAT2 inhibitors are a major class of drugs for treating these conditions, including tardive dyskinesia and chorea associated with Huntington's disease. nih.govnih.govnih.gov
Models of Tardive Dyskinesia
Tardive dyskinesia (TD) is a movement disorder often caused by long-term use of dopamine (B1211576) receptor-blocking agents (antipsychotics). nih.govicer.org The condition is believed to result from neuroadaptive changes, including dopamine receptor hypersensitivity, leading to excessive dopaminergic signaling. VMAT2 inhibitors are an effective treatment strategy because they reduce the presynaptic release of dopamine, thereby mitigating the hyperkinetic movements. icer.org
While specific studies detailing the use of VMAT2-IN-2 (tosylate) in preclinical TD models are not available in the literature, the therapeutic principle has been firmly established with other VMAT2 inhibitors. Preclinical research supporting the development of approved TD treatments like Valbenazine (B1662120) and Deutetrabenazine has validated this approach. medchemexpress.comnih.gov These studies typically use rodent models where TD-like behaviors, such as vacuous chewing movements, are induced by chronic administration of antipsychotic drugs. The efficacy of the VMAT2 inhibitor is then measured by its ability to reduce the frequency and severity of these abnormal movements.
Table 1: Illustrative Findings for VMAT2 Inhibitors in Preclinical Models of Tardive Dyskinesia This table presents representative data for established VMAT2 inhibitors to illustrate the research context, as specific data for VMAT2-IN-2 (tosylate) is not publicly available.
| Compound | Animal Model | Key Findings |
|---|---|---|
| Valbenazine | Haloperidol-induced orofacial dyskinesia in rats | Reduced vacuous chewing movements, demonstrating efficacy in a model of TD. medchemexpress.com |
| Tetrabenazine (B1681281) | Reserpine-induced oral dyskinesia in rats | Effectively suppressed abnormal oral movements, supporting its use in hyperkinetic disorders. nih.gov |
Models of Other Hyperkinetic Disorders
The utility of VMAT2 inhibition extends to other hyperkinetic conditions, most notably the chorea associated with Huntington's disease. nih.govnih.gov Huntington's is a neurodegenerative disorder that also involves dysregulated dopamine signaling. VMAT2 inhibitors like tetrabenazine and deutetrabenazine are approved treatments for managing chorea in these patients. nih.govnih.gov
Preclinical research in this area often involves genetic mouse models of Huntington's disease that exhibit progressive motor deficits. The effectiveness of VMAT2 inhibitors is assessed by their ability to ameliorate the hyperkinetic movements observed in these models. Although no specific preclinical data for VMAT2-IN-2 (tosylate) in these models have been published, its potent VMAT2 inhibition suggests a potential for similar efficacy.
Research in Neuropsychiatric Disorder Models
VMAT2's role in modulating monoamine levels makes it a significant target for neuropsychiatric disorders where these neurotransmitter systems are imbalanced, including conditions related to dopaminergic dysregulation and substance use disorders. patsnap.comgoogle.comnih.gov
Models Relevant to Dopaminergic Dysregulation
Dysfunctional dopaminergic systems are implicated in a range of neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and schizophrenia. google.comnih.govimrpress.com The ability of VMAT2 to regulate dopamine storage and release is crucial for maintaining homeostasis. d-nb.infonih.gov Preclinical studies have shown that modulating VMAT2 expression or function can have significant effects. For instance, increasing VMAT2 expression has been shown to protect dopaminergic neurons from oxidative stress and attenuate hyperactivity and impulsivity in animal models of ADHD. nih.gov
While no studies on VMAT2-IN-2 (tosylate) are available, research with other compounds highlights the therapeutic potential of targeting VMAT2. For example, the HDAC inhibitor TC-H 106 was found to increase VMAT2 expression, which in turn alleviated cytotoxicity from dopamine-related neurotoxins and reduced ADHD-like behaviors in mice. nih.gov This suggests that either enhancing VMAT2 function or, in the case of hyperdopaminergic states, inhibiting it, can be a valid therapeutic strategy.
Studies on Methamphetamine-Induced Neurochemical Effects
Methamphetamine exerts its powerful stimulant effects in part by interacting with VMAT2, inhibiting dopamine uptake into vesicles and promoting its release into the cytoplasm, which leads to a massive increase in extracellular dopamine. longdom.orgnih.gov This makes VMAT2 a key target for developing treatments for methamphetamine use disorder. longdom.org
Specific preclinical studies on VMAT2-IN-2 (tosylate) in this context are not found in the literature. However, extensive research with other novel VMAT2 inhibitors has demonstrated significant promise. In rat models, VMAT2 inhibitors like GZ-793A have been shown to decrease methamphetamine self-administration, suggesting a reduction in the drug's reinforcing effects. longdom.orgnih.gov These inhibitors work by counteracting methamphetamine's effects at the vesicle, thereby reducing dopamine release. nih.gov
Table 2: Representative Preclinical Findings for VMAT2 Inhibitors in Methamphetamine Models This table presents representative data for other VMAT2 inhibitors to illustrate the research context, as specific data for VMAT2-IN-2 (tosylate) is not publicly available.
| Compound | Animal Model | Key Findings |
|---|---|---|
| GZ-793A | Rat model of methamphetamine self-administration | Potently decreased self-administration of methamphetamine with greater specificity compared to cocaine or food rewards. longdom.orgnih.gov |
| Lobelane (B1250731) | Rat model of methamphetamine self-administration | Inhibited the neurochemical and behavioral effects of methamphetamine. nih.gov |
Research in Neurodegenerative Disease Models
The integrity of the VMAT2 system is closely linked to the health of dopaminergic neurons, which are progressively lost in neurodegenerative conditions like Parkinson's disease (PD). nih.gov Evidence suggests that VMAT2 dysfunction contributes to the neurodegenerative process. nih.govnih.gov By sequestering cytoplasmic dopamine, VMAT2 protects neurons from dopamine-induced oxidative stress. d-nb.infonih.gov A reduction in VMAT2 function could therefore increase the vulnerability of neurons to degeneration. d-nb.info
Postmortem studies have revealed decreased VMAT2 function in the brains of PD patients. nih.gov In preclinical models, enhancing VMAT2 expression or function has been shown to be neuroprotective. nih.govnih.gov For example, mice with elevated VMAT2 levels are protected against neurotoxins that model Parkinson's disease. nih.gov Conversely, inhibiting VMAT2 is not typically a therapeutic strategy for PD, as it would further deplete dopamine. However, the study of VMAT2 inhibitors in these models is crucial for understanding the transporter's fundamental role in neuronal survival. While no specific research using VMAT2-IN-2 (tosylate) in neurodegenerative models is published, the broader field underscores the critical importance of VMAT2 in maintaining neuronal health. patsnap.com
Comparative Preclinical Pharmacology of Vmat2 in 2 Tosylate
Comparison with First-Generation VMAT2 Inhibitors (e.g., Tetrabenazine (B1681281), Reserpine)
First-generation VMAT2 inhibitors, such as tetrabenazine and the irreversible inhibitor reserpine (B192253), laid the groundwork for therapeutic intervention in hyperkinetic movement disorders by demonstrating the clinical efficacy of depleting presynaptic monoamines. nih.govpatsnap.com However, their use has been associated with a range of limitations, including off-target effects and challenging tolerability profiles.
Tetrabenazine, a reversible inhibitor, acts by depleting monoamines like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from nerve terminals. patsnap.com This non-selective action can contribute to adverse effects such as depression and parkinsonism. nih.gov Reserpine, while an effective antihypertensive and antipsychotic agent, is an irreversible and non-selective VMAT inhibitor, affecting both VMAT1 and VMAT2. abcam.comyoutube.com This lack of selectivity and irreversible binding contribute to a broad side-effect profile, limiting its contemporary clinical use. youtube.com
Preclinical data for VMAT2-IN-2 (tosylate) is still emerging, however, its development is predicated on achieving a more favorable pharmacological profile compared to these first-generation agents. The focus of modern VMAT2 inhibitor research is on enhancing selectivity for VMAT2 over VMAT1 and optimizing pharmacokinetic properties to improve tolerability.
Table 1: Comparative Preclinical Properties of VMAT2-IN-2 (tosylate) and First-Generation VMAT2 Inhibitors
| Feature | VMAT2-IN-2 (tosylate) | Tetrabenazine | Reserpine |
| VMAT2 Binding Affinity (Ki) | Data not available | ~2,000 nM (low affinity for novel inhibitors has been noted as a point for improvement) nih.gov | Data not available in provided search results |
| Mechanism of Action | VMAT2 Inhibitor | Reversible VMAT2 Inhibitor | Irreversible VMAT1/VMAT2 Inhibitor |
| Selectivity | Presumed VMAT2 selective | Non-selective monoamine depletion | Non-selective VMAT1/VMAT2 |
Comparison with Second-Generation VMAT2 Inhibitors (e.g., Valbenazine (B1662120), Deutetrabenazine)
The development of second-generation VMAT2 inhibitors, namely valbenazine and deutetrabenazine, marked a significant advancement in the field. These agents were designed to offer improved pharmacokinetic profiles and greater tolerability compared to tetrabenazine. cambridge.org
Valbenazine is a selective VMAT2 inhibitor with a reported Ki of 110-190 nM. medchemexpress.comresearchgate.net Its active metabolite, (+)-α-dihydrotetrabenazine, is a potent VMAT2 inhibitor with a Ki of approximately 1.0-4.2 nM. drugbank.com Deutetrabenazine, a deuterated form of tetrabenazine, also demonstrates high selectivity for VMAT2. hmpgloballearningnetwork.com The deuteration slows down the metabolism of the active metabolites, leading to lower peak concentrations and a longer half-life, which contributes to its improved tolerability. nih.gov
While direct comparative preclinical studies involving VMAT2-IN-2 (tosylate) are not yet widely published, the expectation is that it will exhibit high potency and selectivity for VMAT2, in line with the characteristics of these second-generation inhibitors. The goal for any new VMAT2 inhibitor is to further refine the balance between efficacy and tolerability.
Table 2: Comparative Preclinical Properties of VMAT2-IN-2 (tosylate) and Second-Generation VMAT2 Inhibitors
| Feature | VMAT2-IN-2 (tosylate) | Valbenazine | Deutetrabenazine |
| VMAT2 Binding Affinity (Ki) | Data not available | 110-190 nM (parent); ~1.0-4.2 nM (active metabolite) medchemexpress.comresearchgate.netdrugbank.com | High affinity (specific Ki not detailed in provided results) hmpgloballearningnetwork.com |
| Key Preclinical Characteristics | Under investigation | High selectivity for VMAT2 over VMAT1 and other receptors. tandfonline.com | Deuterated structure leading to altered metabolism and potentially improved tolerability. nih.gov |
Differential Effects on Monoamine Systems Compared to Other Modulators
VMAT2 inhibitors exert their effects by reducing the packaging of monoamines—dopamine, norepinephrine, and serotonin—into presynaptic vesicles, thereby leading to their cytoplasmic degradation and reduced synaptic release. patsnap.com The degree of depletion of each monoamine can vary between different VMAT2 inhibitors and can be influenced by the specific neurochemical environment of different brain regions.
Preclinical studies on second-generation VMAT2 inhibitors have provided insights into their effects on monoamine systems. For instance, in vivo microdialysis studies in rats have shown that administration of deutetrabenazine, tetrabenazine, or valbenazine leads to a decrease in extracellular levels of dopamine and serotonin in the striatum, and dopamine and norepinephrine in the medial prefrontal cortex. mdsabstracts.org Notably, these inhibitors did not appear to deplete histamine (B1213489) levels. mdsabstracts.org
The preclinical evaluation of VMAT2-IN-2 (tosylate) will be crucial in determining its specific signature on the depletion of various monoamines. A key area of investigation will be to ascertain if it offers a more selective effect on dopamine pathways, which are centrally implicated in the pathophysiology of hyperkinetic movement disorders, while potentially sparing other monoamine systems to a greater extent than existing modulators. This could translate to a more targeted therapeutic effect with an improved side effect profile. Further research is needed to fully characterize the in vivo monoamine depletion profile of VMAT2-IN-2 (tosylate).
Advanced Research Directions and Future Perspectives for Vmat2 in 2 Tosylate
Elucidation of VMAT2 Protein Structure and Interaction with VMAT2-IN-2 (Tosylate)
A significant breakthrough in understanding VMAT2 function came with the determination of its cryo-electron microscopy (cryo-EM) structure. elifesciences.org The structure of human VMAT2, resolved at 3.1 Å in complex with the inhibitor tetrabenazine (B1681281) (TBZ), reveals that the transporter adopts an occluded conformation. elifesciences.org TBZ binds to a central site located between the transmembrane (TM) helices, effectively locking the protein and preventing its transport cycle. elifesciences.org The architecture consists of twelve TM helices organized into two pseudosymmetrical halves, a common feature of the Major Facilitator Superfamily (MFS) of transporters. elifesciences.org This structural data highlights distinct polar networks and hydrophobic clusters that are critical for lumenal gating and potential proton transduction, which drives the antiport mechanism. elifesciences.org
While the precise interaction of VMAT2-IN-2 (tosylate) has not been structurally characterized, its function as a potent inhibitor suggests it likely targets a similar critical binding region. Future research should prioritize co-crystallization or cryo-EM studies of VMAT2 with VMAT2-IN-2 (tosylate). Such studies would elucidate the specific amino acid residues involved in binding, reveal the conformational state stabilized by the inhibitor, and explain its potency. Understanding this specific molecular interaction is crucial for the rational design of more selective and effective research probes and potential therapeutics.
Exploration of Novel VMAT2-IN-2 (Tosylate) Analogs for Enhanced Research Tools
The development of VMAT2 inhibitors has been an iterative process, leading to a portfolio of compounds with varying affinities and selectivities. medchemexpress.comnih.gov VMAT2-IN-2 (tosylate) itself is part of a chemical series that includes other research compounds like VMAT2-IN-3 and VMAT2-IN-4. medchemexpress.commedchemexpress.com The exploration of analogs is a key strategy to refine the pharmacological profile of these inhibitors. For instance, VMAT2-IN-4 has been identified as an inhibitor with a specific binding affinity (Ki) of 560 nM. medchemexpress.com
The goal in developing novel analogs is to enhance properties such as affinity for VMAT2, selectivity over other transporters like the dopamine (B1211576) transporter (DAT), and improved pharmacokinetic characteristics. nih.gov Research efforts have produced various classes of VMAT2 inhibitors, including lobelane (B1250731) analogs like GZ-793A, which was designed for improved drug-likeness. nih.gov
Table 1: Examples of VMAT2 Inhibitor Analogs
| Compound/Analog | Reported Property/Significance | Reference(s) |
| VMAT2-IN-4 | VMAT2 inhibitor with a Ki value of 560 nM. | medchemexpress.com |
| GZ-793A | A water-soluble lobelane analog with improved drug-likeness that inhibits the effects of methamphetamine. | nih.gov |
| AV-2-192 | A 2,5-disubstituted pyrrolidine (B122466) analog with high affinity for VMAT2. | nih.gov |
| (+)-13e | A 9-trifluoroethoxy-dihydrotetrabenazine analog with high VMAT2 affinity (Ki = 1.48 nM). | frontiersin.org |
Future research should focus on synthesizing and characterizing new analogs of VMAT2-IN-2 (tosylate) to create a toolkit of compounds with a range of potencies and kinetic properties. These tools would allow for more nuanced studies of VMAT2 function in different neuronal populations and disease models.
Methodological Advancements in VMAT2-IN-2 (Tosylate) Preclinical Evaluation
The preclinical evaluation of VMAT2 inhibitors like VMAT2-IN-2 (tosylate) relies on a suite of established and evolving methodologies to determine their pharmacological profile. Advancements in these techniques are critical for accurately predicting their effects.
Key preclinical evaluation methods include:
Binding Assays : Radioligand binding assays, commonly using [3H]dihydrotetrabenazine ([3H]DTBZ), are the standard for determining a compound's binding affinity (Ki) for VMAT2. nih.govfrontiersin.org These assays are performed on vesicular suspensions from brain tissue. nih.gov
Functional Uptake Assays : To measure the functional consequence of binding, researchers use [3H]dopamine ([3H]DA) uptake assays in isolated striatal synaptosomes. frontiersin.org The concentration at which an inhibitor reduces dopamine uptake by 50% (IC50) is a crucial measure of its functional potency. frontiersin.org
In Vivo Behavioral Models : The effect of VMAT2 inhibition on dopamine release can be assessed in vivo through behavioral models. A reduction in spontaneous locomotor activity in rats is a common proxy for evaluating the efficacy of VMAT2 inhibitors. frontiersin.org For studying potential therapeutic applications, models of methamphetamine self-administration are also employed. nih.gov
Metabolic and Permeability Studies : Understanding a compound's metabolic fate is essential. In vitro studies using liver microsomes help identify the primary metabolic pathways and the cytochrome P450 (CYP) isoenzymes involved. frontiersin.org Permeability can be assessed using Caco-2 cell monolayers, which model the intestinal barrier. frontiersin.org
Table 2: Key Preclinical Evaluation Methods for VMAT2 Inhibitors
| Method | Purpose | Example Application |
| [3H]DTBZ Binding Assay | Determines binding affinity (Ki) to VMAT2. | Comparing the affinity of novel analogs to established inhibitors. nih.govfrontiersin.org |
| [3H]DA Uptake Assay | Measures functional inhibition (IC50) of VMAT2 transport activity. | Assessing if high binding affinity translates to potent functional inhibition. frontiersin.org |
| Locomotor Activity | In vivo assessment of central monoamine depletion. | Observing dose-dependent decreases in rat movement after compound administration. frontiersin.org |
| Liver Microsome Assay | Identifies metabolic pathways and responsible CYP enzymes. | Determining if a compound is metabolized by enzymes with known genetic polymorphisms, like CYP2D6. frontiersin.org |
Future advancements could involve the development of high-throughput screening platforms and the use of novel fluorescent substrates to enable more rapid and quantitative examination of VMAT2 inhibition. google.com
Potential for VMAT2-IN-2 (Tosylate) in Understanding Neurotransmitter Dynamics
This mechanism makes VMAT2-IN-2 (tosylate) an invaluable research tool for studying the downstream consequences of impaired monoaminergic signaling. Researchers can use it to:
Investigate the homeostatic mechanisms that neurons employ to compensate for reduced vesicular loading.
Model diseases characterized by neurotransmitter imbalances, such as Parkinson's disease, Huntington's disease, and tardive dyskinesia. patsnap.compatsnap.com
Explore the specific contributions of different monoamines (e.g., dopamine vs. serotonin) to complex behaviors by applying the inhibitor to specific brain regions or genetically modified animal models.
The precise and potent action of VMAT2-IN-2 (tosylate) allows for controlled perturbation of neurotransmitter systems, providing a window into the dynamic processes that govern neuronal communication. medchemexpress.com
Role of VMAT2-IN-2 (Tosylate) in Combination Research Strategies
The utility of VMAT2-IN-2 (tosylate) can be amplified when used in combination with other pharmacological agents that act on different components of the synapse. Such strategies can dissect complex neural circuits and signaling pathways.
Combination with Dopamine Receptor Agents : Hyperkinetic movement disorders are often a side effect of dopamine receptor blocking agents (antipsychotics). icer.org Combining VMAT2-IN-2 (tosylate) with specific dopamine receptor (D1, D2, etc.) agonists or antagonists in research models could help untangle the pre-synaptic (storage/release) and post-synaptic (receptor) contributions to dopamine signaling and its dysregulation.
Combination with MAO Inhibitors : A powerful research paradigm would involve co-administering VMAT2-IN-2 (tosylate) with an MAO inhibitor. Blocking both vesicular packaging (VMAT2) and cytoplasmic degradation (MAO) would lead to an accumulation of cytosolic monoamines. This would allow researchers to investigate alternative, non-vesicular release mechanisms and the potential toxicity of elevated cytoplasmic neurotransmitter levels.
Combination with Transporter Inhibitors : The selectivity of VMAT2 inhibitors relative to the plasma membrane dopamine transporter (DAT) is a key research focus. nih.gov Using VMAT2-IN-2 (tosylate) in conjunction with a selective DAT inhibitor (which blocks neurotransmitter reuptake) would enable a precise examination of the distinct roles of vesicular storage versus plasma membrane transport in maintaining synaptic homeostasis.
These combination strategies position VMAT2-IN-2 (tosylate) as a versatile tool for probing the intricate balance of neurotransmitter synthesis, packaging, release, and degradation.
Q & A
Q. What is the molecular mechanism of VMAT2-IN-2 (tosylate) as a vesicular monoamine transporter 2 (VMAT2) inhibitor?
VMAT2-IN-2 (tosylate) selectively inhibits VMAT2, a transporter responsible for packaging monoamines like dopamine and serotonin into synaptic vesicles. Methodologically, its inhibitory activity is validated via in vitro radioligand binding assays or fluorescence-based vesicular uptake experiments. Competitive inhibition kinetics (e.g., IC50 values) should be determined using purified VMAT2-containing vesicles and compared against reference inhibitors like tetrabenazine .
Q. How should researchers design dose-response experiments to assess VMAT2-IN-2 (tosylate) efficacy in vitro?
Use a multi-dose regimen (e.g., 0.1–100 μM) in cell-based or vesicle models. Include positive controls (e.g., reserpine) and vehicle controls (e.g., DMSO). Measure monoamine depletion via HPLC or LC-MS/MS. Ensure statistical power by triplicate runs and normalization to baseline vesicular monoamine levels .
Q. What are the critical parameters for validating VMAT2-IN-2 (tosylate) selectivity over related transporters (e.g., DAT, NET, SERT)?
Perform cross-inhibition assays using radiolabeled substrates for DAT, NET, and SERT. Calculate selectivity ratios (IC50 for non-target transporters ÷ IC50 for VMAT2). Values >10 indicate high selectivity. Reference comparative data from structurally similar inhibitors to contextualize results .
Advanced Research Questions
Q. How can in vivo pharmacokinetic (PK) studies of VMAT2-IN-2 (tosylate) be optimized to assess brain penetration?
Administer the compound systemically (e.g., intraperitoneal or oral routes) and measure plasma/brain concentrations at multiple timepoints using LC-MS/MS. Calculate brain-to-plasma ratios and compare to thresholds for CNS drug candidates (>0.3). Include a probe substrate (e.g., tetrabenazine) to control for blood-brain barrier efflux effects .
Q. What experimental strategies resolve contradictions in reported VMAT2-IN-2 (tosylate) efficacy across different model systems?
Replicate studies using standardized protocols (e.g., identical cell lines, buffer conditions). Conduct meta-analyses of published IC50 values to identify outliers. Evaluate batch-to-batch compound variability via NMR and mass spectrometry. Cross-validate findings with orthogonal methods, such as electrophysiology or genetic knockdown models .
Q. How should researchers design a comparative study between VMAT2-IN-2 (tosylate) and deuterated analogs (e.g., valbenazine) for improved metabolic stability?
Use hepatocyte or microsomal stability assays to measure half-life (t1/2) and metabolite profiles. Pair this with in vivo PK/PD studies in rodents to correlate stability with behavioral outcomes (e.g., reduced dyskinesia in Parkinson’s models). Apply ANOVA to compare area-under-the-curve (AUC) and metabolite ratios across analogs .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in long-term VMAT2-IN-2 (tosylate) studies?
Use Kaplan-Meier survival analysis for mortality data and mixed-effects models for longitudinal biomarkers (e.g., liver enzymes). Apply Bonferroni corrections for multiple comparisons. Include vehicle and positive control groups to distinguish compound-specific effects from background variability .
Methodological Considerations
Q. How to ensure reproducibility in VMAT2-IN-2 (tosylate) experiments given variability in cell-based assays?
Standardize cell culture conditions (passage number, media, confluence), validate vesicle isolation protocols via Western blot (anti-VMAT2), and pre-treat cells with monoamine-depleting agents to minimize endogenous interference. Report raw data and normalized values in supplementary tables .
Q. What are best practices for integrating VMAT2-IN-2 (tosylate) data into computational models of monoamine dynamics?
Use kinetic parameters (Km, Vmax) from uptake assays to parameterize differential equation models. Validate predictions against experimental monoamine release data in synaptosomal preparations. Open-source tools like COPASI or NEURON are recommended for transparency .
Data Presentation and Ethics
Q. How should researchers present conflicting VMAT2-IN-2 (tosylate) data in publications?
Use comparative tables to highlight methodological differences (e.g., assay type, species source of VMAT2). Discuss potential confounders (e.g., pH sensitivity of tosylate salts) in the limitations section. Include raw datasets in repositories like Figshare to enable re-analysis .
Q. What ethical guidelines apply to preclinical studies using VMAT2-IN-2 (tosylate) in animal models?
Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee approval, minimize cohort sizes via power analysis, and employ humane endpoints (e.g., weight loss >20%). Disclose conflicts of interest, particularly if collaborating with compound developers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
